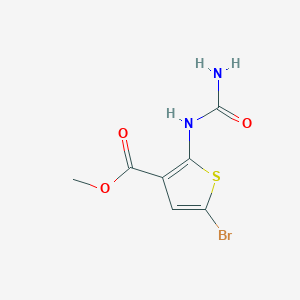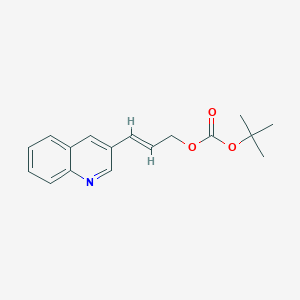
tert-Butyl (3-(quinolin-3-yl)allyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(quinolin-3-yl)allyl) carbonate is an organic compound that features a tert-butyl group, a quinoline moiety, and an allyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(quinolin-3-yl)allyl) carbonate typically involves the reaction of quinoline derivatives with tert-butyl chloroformate and an appropriate allyl alcohol. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The reaction can be summarized as follows:
Starting Materials: Quinoline derivative, tert-butyl chloroformate, allyl alcohol.
Reaction Conditions: Mild temperature (0-25°C), inert atmosphere (e.g., nitrogen or argon), and a base (triethylamine or pyridine).
Procedure: The quinoline derivative is dissolved in an appropriate solvent (e.g., dichloromethane), followed by the addition of the base and tert-butyl chloroformate. The mixture is stirred, and allyl alcohol is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(quinolin-3-yl)allyl) carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the allyl group.
Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding quinoline alcohol and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; low temperatures, inert atmosphere.
Substitution: Amines, thiols; room temperature to moderate heating.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions; room temperature to moderate heating.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Hydrolysis: Quinoline alcohol and carbon dioxide.
Scientific Research Applications
tert-Butyl (3-(quinolin-3-yl)allyl) carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(quinolin-3-yl)allyl) carbonate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (quinolin-3-yl) carbonate: Lacks the allyl group but shares the quinoline and carbonate moieties.
tert-Butyl (3-(pyridin-3-yl)allyl) carbonate: Contains a pyridine moiety instead of quinoline.
tert-Butyl (3-(isoquinolin-3-yl)allyl) carbonate: Features an isoquinoline moiety instead of quinoline.
Uniqueness
tert-Butyl (3-(quinolin-3-yl)allyl) carbonate is unique due to the presence of both the quinoline and allyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the exploration of diverse biological activities.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
tert-butyl [(E)-3-quinolin-3-ylprop-2-enyl] carbonate |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)21-16(19)20-10-6-7-13-11-14-8-4-5-9-15(14)18-12-13/h4-9,11-12H,10H2,1-3H3/b7-6+ |
InChI Key |
HJMZDIBWGNSWDF-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)OC/C=C/C1=CC2=CC=CC=C2N=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)OCC=CC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


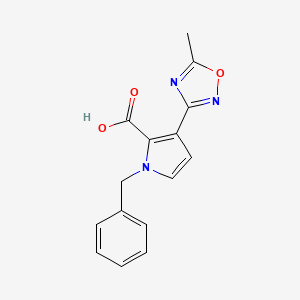
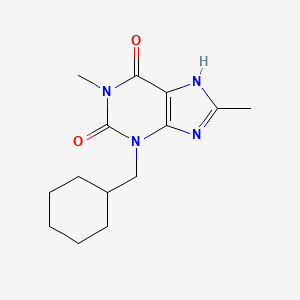

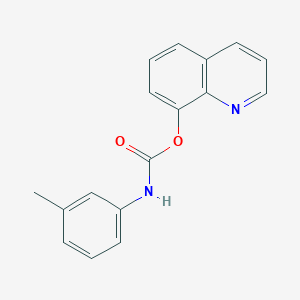

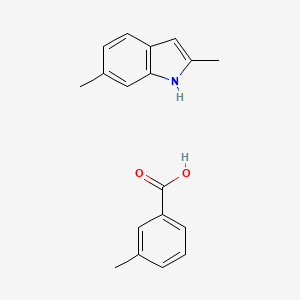
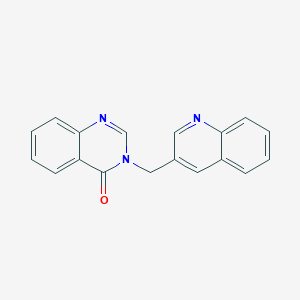

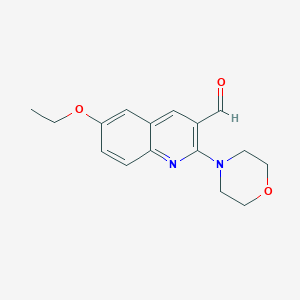
![5-Methyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11843614.png)

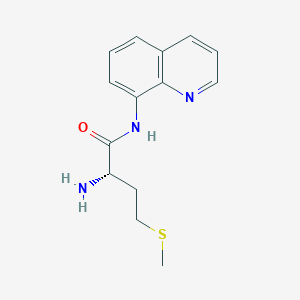
![Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11843639.png)
